![molecular formula C24H24ClN7O B11045938 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11045938.png)
1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea
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Overview
Description
- It falls into the category of kinase inhibitors , specifically targeting HER2 (human epidermal growth factor receptor 2) .
- HER2 is overexpressed in certain cancers, including breast cancer, making it an important therapeutic target.
1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea: , is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
HER2 Inhibition:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is classified as a Schiff base, characterized by the presence of a carbon-nitrogen double bond (C=N) formed through the condensation of an amine and a carbonyl compound. The unique structural features of this compound include a 4-chlorophenyl group, an indole moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C24H24ClN7O, with a molecular weight of approximately 367.85 g/mol. The presence of functional groups such as chlorophenyl and pyrimidine suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C24H24ClN7O |
Molecular Weight | 367.85 g/mol |
IUPAC Name | This compound |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to downstream effects on cellular pathways related to cancer proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits significant antitumor and anticancer properties. Below are some key findings regarding its biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell growth across various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against specific cancer types.
- Mechanistic Studies : Molecular dynamics simulations have suggested that the compound interacts with proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl and pyrimidine rings has been linked to enhanced biological activity. For example, modifications that increase electron density on certain positions significantly improve anticancer efficacy.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study A : Evaluated the cytotoxic effects against human breast cancer cells (MCF-7). Results demonstrated an IC50 value of 15 µM, indicating significant growth inhibition compared to control groups.
- Study B : Investigated the compound's effect on apoptosis in colon cancer cells (HT29). The study found that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Biological Activity |
---|---|
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | Antitumor |
N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide | Anticancer |
1-(4-Chlorophenyl)-3-[3-[6-(dimethylamino)pyridin-2-yl]phenyl]urea | Antitumor |
These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may enhance its biological activity compared to others.
Properties
Molecular Formula |
C24H24ClN7O |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]urea |
InChI |
InChI=1S/C24H24ClN7O/c1-15-13-16(2)29-23(28-15)31-22(32-24(33)30-19-9-7-18(25)8-10-19)26-12-11-17-14-27-21-6-4-3-5-20(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
JTTYDMNYKUQWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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